4-(Tetradecyloxy)phenol

Description

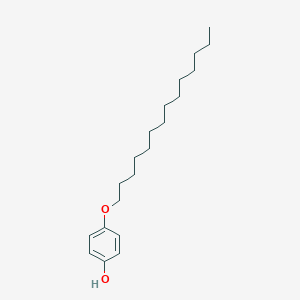

Structure

3D Structure

Properties

IUPAC Name |

4-tetradecoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17,21H,2-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANOBCDDAOOSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157450 | |

| Record name | p-(n-Tetradecyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-40-3 | |

| Record name | p-(n-Tetradecyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(n-Tetradecyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Tetradecyloxy)phenol synthesis from hydroquinone and 1-bromotetradecane

An In-depth Technical Guide to the Synthesis of 4-(Tetradecyloxy)phenol via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview and a field-proven protocol for the synthesis of 4-(tetradecyloxy)phenol from hydroquinone and 1-bromotetradecane. The core of this synthesis is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This document delves into the mechanistic intricacies of the reaction, with a particular focus on achieving selective mono-alkylation of the symmetric hydroquinone starting material. A detailed, step-by-step experimental protocol is provided, covering the reaction setup, work-up, purification, and characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the preparation of long-chain alkoxyphenols.

Introduction and Strategic Overview

4-(Tetradecyloxy)phenol is a valuable intermediate in the synthesis of various functional materials, including liquid crystals, polymers, and pharmacologically active molecules. Its structure, featuring a long lipophilic alkyl chain and a reactive phenolic hydroxyl group, makes it a versatile building block. The synthesis from hydroquinone and 1-bromotetradecane is an archetypal example of the Williamson ether synthesis.[1][2]

The primary challenge in this synthesis is controlling the reaction's selectivity. Hydroquinone possesses two acidic phenolic hydroxyl groups. The reaction with an alkylating agent can lead to a mixture of the desired mono-alkylated product, the di-alkylated byproduct (1,4-bis(tetradecyloxy)benzene), and unreacted hydroquinone.[3][4] O-alkylation of hydroquinone with long-chain alkyl halides often yields the symmetrical 1,4-dialkoxybenzene as the predominant product.[3][4] Therefore, the experimental design must be carefully optimized to favor mono-substitution. This guide outlines a protocol that maximizes the yield of 4-(tetradecyloxy)phenol by controlling stoichiometry and reaction conditions.

The Underlying Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The reaction involves two principal steps:

-

Deprotonation: A base is used to deprotonate the acidic hydroxyl group of hydroquinone, forming a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of 1-bromotetradecane. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[5][6]

The SN2 nature of this reaction dictates that it is most efficient with primary alkyl halides like 1-bromotetradecane, as steric hindrance at the electrophilic carbon is minimal.[5]

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is designed to favor the mono-alkylation of hydroquinone. The key strategic decision is the use of a molar excess of hydroquinone relative to 1-bromotetradecane. This statistically increases the probability that the alkylating agent will react with an un-substituted hydroquinone molecule rather than the already formed mono-ether product.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Hydroquinone | 110.11 | 3.30 g | 0.030 | 3.0 |

| 1-Bromotetradecane | 277.28 | 2.77 g | 0.010 | 1.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 0.015 | 1.5 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - | - |

| Diethyl Ether | - | ~300 mL | - | - |

| 1 M Sodium Hydroxide (NaOH) | - | ~150 mL | - | - |

| Brine (saturated NaCl solution) | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup, beakers, and graduated cylinders.

Step-by-Step Procedure

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroquinone (3.30 g, 0.030 mol) and anhydrous potassium carbonate (2.07 g, 0.015 mol).

-

Add 50 mL of anhydrous N,N-dimethylformamide (DMF). Polar aprotic solvents like DMF are ideal as they effectively solvate the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[1]

-

Flush the flask with an inert gas (nitrogen or argon) and place it under a positive pressure of the inert gas.

-

Stir the suspension for 15 minutes at room temperature.

Alkylation Reaction: 5. Add 1-bromotetradecane (2.77 g, 0.010 mol) to the suspension via syringe. 6. Attach a reflux condenser and heat the reaction mixture to 80-90 °C using an oil bath.[1] 7. Maintain stirring at this temperature for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 1-bromotetradecane spot is consumed.

Work-up and Isolation: 8. Allow the reaction mixture to cool to room temperature. 9. Pour the mixture into 200 mL of cold water in a beaker. 10. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). 11. Combine the organic extracts. 12. Crucial Step for Selectivity: Wash the combined organic layer with 1 M NaOH solution (3 x 50 mL). This step is critical for removing the excess, unreacted hydroquinone, which is acidic and will be extracted into the aqueous basic layer. The desired mono-ether product is less acidic and will remain in the organic phase. 13. Wash the organic layer with brine (1 x 50 mL) to remove residual water. 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or waxy solid.

Purification

The crude product will be a mixture of the desired 4-(tetradecyloxy)phenol and the di-substituted byproduct, 1,4-bis(tetradecyloxy)benzene. Purification is effectively achieved by flash column chromatography on silica gel.

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane or toluene.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes). The less polar di-substituted byproduct will elute first, followed by the more polar desired mono-substituted product.

-

Collect the fractions containing the product (as determined by TLC) and evaporate the solvent to yield pure 4-(tetradecyloxy)phenol.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 4-(tetradecyloxy)phenol.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.

-

Aromatic Protons: The four protons on the benzene ring will appear as a characteristic AA'BB' system, typically as two doublets around 6.7-6.9 ppm.[7]

-

Phenolic Proton (-OH): A broad singlet, typically in the range of 4-7 ppm, which will disappear upon shaking the sample with a drop of D₂O.[8]

-

Oxymethylene Protons (-O-CH₂-): A triplet at approximately 3.9 ppm, resulting from coupling to the adjacent CH₂ group.

-

Alkyl Chain Protons: A multiplet around 1.2-1.8 ppm for the bulk of the methylene groups and a triplet around 0.9 ppm for the terminal methyl group.

-

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the aromatic carbons (typically 115-155 ppm), the oxymethylene carbon (-O-CH₂-) around 68-70 ppm, and the aliphatic carbons of the tetradecyl chain (typically 14-32 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong, broad absorption band for the O-H stretch of the phenolic group around 3200-3500 cm⁻¹ and a characteristic C-O ether stretching band around 1200-1230 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak corresponding to the molecular weight of 4-(tetradecyloxy)phenol (C₂₀H₃₄O₂), which is 306.5 g/mol .

Conclusion

The synthesis of 4-(tetradecyloxy)phenol from hydroquinone and 1-bromotetradecane is a practical application of the Williamson ether synthesis that requires careful control to achieve the desired mono-alkylation product. By employing a stoichiometric excess of hydroquinone and implementing a basic aqueous wash during the work-up, the formation of the di-alkylated byproduct can be minimized, and the unreacted starting material can be efficiently removed. Subsequent purification by column chromatography yields the target compound with high purity. The detailed protocol and characterization guidelines presented in this document provide a reliable and reproducible method for researchers and scientists in the field.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Utah Tech University. Williamson Ether Synthesis. Utah Tech University Department of Chemistry. [Link]

-

Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. ACG Publications. [Link]

-

Wikipedia. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

- Google Patents. CN101205174A - Method for preparing p-alkoxy phenol.

-

Sciencemadness Discussion Board. (2022, November 10). Interesting route to 4-methoxyphenol. Sciencemadness. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

ResearchGate. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. ResearchGate. [Link]

-

ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. francis-press.com [francis-press.com]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Strategic Overview: Synthesis of an Amphiphilic Phenolic Building Block

An In-depth Technical Guide to the Williamson Ether Synthesis of 4-(Tetradecyloxy)phenol

The synthesis of 4-(tetradecyloxy)phenol represents a strategic application of the classic Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1][2] This target molecule is of significant interest in materials science and drug development due to its amphiphilic nature, combining a hydrophilic phenolic head with a long, lipophilic C14 alkyl tail. This structure makes it an ideal precursor for liquid crystals, specialized surfactants, and as a hydrophobic modifying group for biologically active molecules.

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-(tetradecyloxy)phenol from hydroquinone and 1-bromotetradecane. We will delve into the mechanistic rationale behind the procedural choices, present a self-validating experimental workflow, and discuss critical aspects of purification and characterization to ensure the synthesis of a high-purity final product.

Pillar 1: Mechanistic Underpinnings and Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction is fundamentally a two-step process in this context:

-

Deprotonation: The phenolic proton of hydroquinone (benzene-1,4-diol) is acidic enough (pKa ≈ 10) to be removed by a moderately weak base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[4] This in-situ deprotonation generates the potassium or sodium phenoxide, a potent nucleophile. Given that we aim for mono-alkylation, controlling the stoichiometry of the base and alkylating agent relative to hydroquinone is critical.

-

Nucleophilic Attack: The generated phenoxide ion attacks the primary alkyl halide, 1-bromotetradecane. The reaction favors an SN2 pathway because 1-bromotetradecane is a primary halide, which minimizes the competing E2 elimination reaction that can become significant with secondary or tertiary halides.[5]

The causality behind key experimental choices is paramount:

-

Choice of Base: Potassium carbonate is an ideal base for this synthesis. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Its poor solubility in solvents like acetone or acetonitrile necessitates vigorous stirring and often the use of a phase-transfer catalyst to facilitate the reaction between the solid base and the dissolved phenol.[6]

-

Solvent Selection: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is preferred. These solvents can dissolve the organic reactants but do not participate in the reaction (i.e., they are not protic, which would protonate the phenoxide). Acetone is an excellent choice due to its effectiveness, cost, and relatively low boiling point, which simplifies removal during workup.

-

Alkyl Halide: 1-bromotetradecane is an excellent electrophile for this SN2 reaction. As a primary halide, the backside attack by the nucleophile is sterically unhindered, leading to a good reaction rate and high yield of the desired ether.[2][5]

Reaction Mechanism Diagram

Caption: Figure 1: S_N2 Mechanism for 4-(Tetradecyloxy)phenol Synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with integrated checkpoints (e.g., TLC monitoring) to ensure the reaction proceeds as expected.

Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Hydroquinone | 110.11 | 11.01 g | 0.10 | 1.0 |

| 1-Bromotetradecane | 277.28 | 28.85 g | 0.104 | 1.04 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 | 1.5 |

| Acetone | - | 250 mL | - | - |

| Equipment | ||||

| 500 mL Round-bottom flask | ||||

| Reflux condenser | ||||

| Magnetic stirrer and hotplate | ||||

| Separatory funnel | ||||

| Rotary evaporator | ||||

| Buchner funnel and filter flask |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 500 mL round-bottom flask, add hydroquinone (11.01 g, 0.10 mol) and finely pulverized potassium carbonate (20.73 g, 0.15 mol).

-

Add 250 mL of acetone and a magnetic stir bar.

-

Attach a reflux condenser to the flask.[7]

-

-

Initiation and Reflux:

-

In-Process Monitoring (Self-Validation):

-

After 12 hours, pause heating and allow the mixture to cool slightly.

-

Withdraw a small aliquot of the reaction mixture using a pipette. Spot it on a TLC plate alongside spots of the starting materials (hydroquinone and 1-bromotetradecane).

-

Elute the TLC plate with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Causality Check: The reaction is complete when the hydroquinone spot has been consumed and a new, less polar product spot is dominant. If significant starting material remains, continue the reflux and re-check every 4-6 hours.[3]

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide byproduct using a Buchner funnel and wash the solid with a small amount of fresh acetone.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude oil/solid in 200 mL of diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-(tetradecyloxy)phenol. The expected yield is typically high, often in the range of 85-95%.

-

-

Purification:

-

The primary method for purification is recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or a hexane/ethyl acetate mixture and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the pure white crystals by vacuum filtration.

-

If the product remains oily or TLC analysis shows significant impurities, purification by flash column chromatography on silica gel is recommended, using a gradient elution from hexane to 9:1 hexane:ethyl acetate.[3]

-

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Pillar 3: Product Characterization & Trustworthiness

Confirmation of the product's identity and purity is essential. The following are expected analytical results for 4-(tetradecyloxy)phenol.

-

Appearance: White to off-white crystalline solid.

-

Thin-Layer Chromatography (TLC): Rf ≈ 0.4 in 4:1 Hexane:Ethyl Acetate (will vary with exact conditions).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks. The aromatic protons will appear as two doublets around δ 6.8 ppm. The triplet for the -O-CH₂- protons directly attached to the aromatic ring will be around δ 3.9 ppm. The long alkyl chain will show a multiplet between δ 1.2-1.8 ppm, and a terminal methyl triplet will appear around δ 0.9 ppm. The phenolic -OH proton will be a broad singlet, its position variable (typically δ 4.5-5.5 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for the aromatic carbons (δ 115-155 ppm), with the carbon attached to the ether oxygen shifted downfield.[9][10] The -O-CH₂- carbon will appear around δ 68-70 ppm. The alkyl chain carbons will resonate in the δ 14-32 ppm region.

-

Safety and Handling

-

1-Bromotetradecane: Is an irritant. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydroquinone: Toxic and an irritant. Avoid inhalation of dust and skin contact.

-

Potassium Carbonate: Irritant. Avoid dust inhalation.

-

Acetone/Diethyl Ether: Highly flammable solvents. Ensure all heating is done using spark-free equipment (e.g., heating mantles, water baths) and there are no open flames in the laboratory.

This comprehensive guide provides the necessary technical depth, procedural logic, and validation checkpoints for the successful synthesis, purification, and characterization of 4-(tetradecyloxy)phenol, empowering researchers in their advanced applications.

References

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Chemistry Department. [Link]

-

McCallum, J. (2013, January 26). Williamson Ether Synthesis. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Unknown. (n.d.). Williamson Ether Synthesis. [Link]

- Bock, H., et al. (1982). Process for the preparation of 4-phenoxy-phenols. U.S.

-

Al-Mokyna, F. H., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(11), 4381. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Zhang, X., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17, 27. [Link]

- Chen, J. Y. (1985). Phenol purification. U.S.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

-

PrepChem. (2023). Preparation of 4-methoxyphenol. [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material. [Link]

- Lorenzoni, L., et al. (1991). Process for purifying phenol.

-

D'yakonov, V. A., et al. (2016). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Organic Letters, 18(15), 3382–3385. [Link]

-

S.N.T. CO.,LTD. (n.d.). 1H NMR (13C; DEPT135; HSQC) and HRMS spectra. [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. rsc.org [rsc.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Tetradecyloxy)phenol (CAS: 13224-40-3)

Abstract

4-(Tetradecyloxy)phenol is a phenolic compound characterized by a C14 alkyl ether substituent on a phenol ring. This long lipophilic chain imparts unique physicochemical properties, making it a molecule of interest for applications ranging from polymer science to drug development. Phenolic compounds, in general, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The introduction of a tetradecyl ether group can significantly modulate these activities, enhance membrane permeability, and influence formulation characteristics. This guide provides a comprehensive overview of the known and predicted properties of 4-(Tetradecyloxy)phenol, a proposed synthesis protocol, detailed analytical characterization methods, and critical safety and handling information.

Chemical Identity and Physicochemical Properties

Positive identification and understanding the physicochemical properties of a compound are foundational to any research endeavor. While experimental data for 4-(Tetradecyloxy)phenol is not extensively published, its core properties can be reliably identified or predicted based on its structure and data from analogous compounds.

Identifiers and Molecular Details

| Property | Value | Source |

| CAS Number | 13224-40-3 | [2] |

| Molecular Formula | C₂₀H₃₄O₂ | [2] |

| Molecular Weight | 306.48 g/mol | [2] |

| IUPAC Name | 4-(tetradecyloxy)phenol | N/A |

| Canonical SMILES | CCCCCCCCCCCCCCOCc1ccc(O)cc1 | N/A |

| InChI Key | Predicted from structure | N/A |

Predicted Physicochemical Properties

The following properties are predicted based on chemical structure and data from similar long-chain alkylphenols, such as 4-nonylphenol and 4-tetradecylphenol.[3][4]

| Property | Predicted Value | Rationale / Comparative Data |

| Appearance | White to off-white solid | Long-chain alkylphenols are typically waxy solids at room temperature. |

| Melting Point | 65-75 °C | Based on trends of similar homologous series. |

| Boiling Point | > 400 °C at 760 mmHg | Extrapolated from shorter-chain analogs (e.g., 4-heptoxyphenol, B.P. 325.3°C).[] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The long C14 alkyl chain confers high lipophilicity. Water solubility for 4-nonylphenol is very low (7 mg/L).[4] |

| logP | > 8.0 | The octanol-water partition coefficient (logP) is expected to be high due to the dominant hydrophobic character. The computed XLogP3 for 4-tetradecylphenol is 8.6.[3] |

Synthesis and Characterization

A robust and reproducible synthesis protocol is paramount for obtaining high-purity material for research and development. The most logical and widely applicable method for preparing 4-(Tetradecyloxy)phenol is the Williamson ether synthesis.

Proposed Synthesis Pathway: Williamson Ether Synthesis

This reaction involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of hydroquinone attacks 1-bromotetradecane. The mono-substituted product is favored by using an excess of the diol starting material.

Sources

Spectroscopic data of 4-(Tetradecyloxy)phenol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Tetradecyloxy)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(Tetradecyloxy)phenol, a molecule of interest in materials science and drug development. As a long-chain alkyl ether of hydroquinone, its amphiphilic nature imparts unique properties that are critically dependent on its precise molecular structure. The following spectroscopic analysis—by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—serves as a cornerstone for its unequivocal identification, purity assessment, and quality control. The methodologies and interpretations presented herein are grounded in established principles and are designed to be a self-validating framework for researchers and professionals in the field.

Molecular Structure and Spectroscopic Correlation

The structural integrity of 4-(Tetradecyloxy)phenol is the basis for interpreting its spectral data. The molecule consists of three key regions: a hydroxyl-substituted aromatic ring, an ether linkage, and a long aliphatic tetradecyl chain. Each of these components will give rise to characteristic signals in the various spectra.

Figure 1: Molecular Structure of 4-(Tetradecyloxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectroscopy

Theoretical Rationale: The ¹H NMR spectrum will reveal distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the tetradecyloxy chain. The chemical shift (δ) of each signal is indicative of the electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | 1H |

| Aromatic AA'BB' | ~6.80 | Multiplet | 4H |

| -O-CH₂- | ~3.90 | Triplet | 2H |

| -O-CH₂-CH₂ - | ~1.75 | Quintet | 2H |

| -(CH₂)₁₀- | ~1.26 | Multiplet (broad) | 22H |

| -CH₃ | ~0.88 | Triplet | 3H |

Interpretation:

-

Aromatic Region: The protons on the benzene ring are expected to appear as a complex multiplet around 6.80 ppm due to the opposing electronic effects of the electron-donating hydroxyl and alkoxy groups.[1][2] This pattern is characteristic of a 1,4-disubstituted benzene ring where the substituents have similar electronic properties.

-

Alkoxy and Alkyl Regions: The methylene group attached to the ether oxygen (-O-CH₂-) is deshielded and appears as a triplet around 3.90 ppm. The long polymethylene chain produces a large, broad signal at approximately 1.26 ppm. The terminal methyl group (-CH₃) will be a triplet at about 0.88 ppm due to coupling with the adjacent methylene group.[3]

-

Hydroxyl Proton: The phenolic hydroxyl proton is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.[4]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 4-(Tetradecyloxy)phenol in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a 400 or 500 MHz NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal. Integrate the peaks and determine the chemical shifts and coupling constants.

Figure 2: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy

Theoretical Rationale: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the large range of chemical shifts, it is often possible to resolve signals for each unique carbon atom.[5] The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (Aromatic) | ~150 |

| C-O-Alkyl (Aromatic) | ~154 |

| Aromatic CH | 115 - 120 |

| -O-C H₂- | ~68 |

| -O-CH₂-C H₂- | ~32 |

| -(C H₂)₁₀- | 29 - 30 |

| -C H₂-CH₃ | ~23 |

| -C H₃ | ~14 |

Interpretation:

-

Aromatic Carbons: The two quaternary aromatic carbons attached to oxygen atoms will be the most downfield, appearing in the 150-155 ppm region.[6] The protonated aromatic carbons will appear further upfield, between 115 and 120 ppm. Due to symmetry, only two signals are expected for the four aromatic CH carbons.[7]

-

Aliphatic Carbons: The carbon of the methylene group attached to the ether oxygen is deshielded and appears around 68 ppm. The carbons of the long alkyl chain will resonate in the 23-32 ppm range, with the terminal methyl carbon being the most upfield at ~14 ppm.[5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be necessary due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer, tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Theoretical Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Appearance |

| 3200 - 3550 | O-H stretch (phenolic) | Strong, broad |

| 3000 - 3100 | C-H stretch (aromatic) | Medium, sharp |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong, sharp |

| 1500 - 1600 | C=C stretch (aromatic) | Medium |

| ~1220 | C-O stretch (aryl ether) | Strong |

| 1000 - 1150 | C-O stretch (alkyl ether) | Strong |

Interpretation: The IR spectrum of 4-(Tetradecyloxy)phenol will be dominated by several key features. A strong, broad absorption in the 3200-3550 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the phenol group.[4][8] Strong, sharp peaks between 2850 and 2960 cm⁻¹ correspond to the C-H stretching vibrations of the long tetradecyl chain. The presence of the aromatic ring is confirmed by C=C stretching bands in the 1500-1600 cm⁻¹ region.[8] A strong band around 1220 cm⁻¹ is indicative of the aryl C-O stretching vibration.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal and collect the spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Theoretical Rationale: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure.

Predicted Mass Spectrum and Fragmentation:

-

Molecular Ion (M⁺•): The molecular weight of 4-(Tetradecyloxy)phenol (C₂₀H₃₄O₂) is 306.5 g/mol . The molecular ion peak is expected at m/z = 306.

-

Key Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 110 | [C₆H₅O₂]⁺ | Cleavage of the O-alkyl bond |

| 109 | [C₆H₅O]⁺ | Loss of a hydrogen from the hydroquinone fragment |

Interpretation: The mass spectrum will likely show a molecular ion peak at m/z 306, confirming the molecular weight. A major fragmentation pathway for alkyl phenyl ethers is the cleavage of the alkyl-oxygen bond. This would lead to a prominent peak at m/z 110, corresponding to the dihydroxybenzene radical cation.[9] Further fragmentation of the long alkyl chain will produce a series of peaks separated by 14 mass units (CH₂).

Figure 3: Primary Fragmentation Pathways of 4-(Tetradecyloxy)phenol.

Experimental Protocol: EI-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of 4-(Tetradecyloxy)phenol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the aromatic and aliphatic portions. IR spectroscopy verifies the presence of key functional groups, namely the phenolic hydroxyl, the ether linkage, and the long alkyl chain. Mass spectrometry confirms the molecular weight and provides additional structural information through characteristic fragmentation patterns. Together, these techniques offer a self-validating system for ensuring the identity, purity, and quality of 4-(Tetradecyloxy)phenol for research and development applications.

References

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

U.S. Government Publishing Office. EPA/NIH Mass Spectral Data Base. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). [Link]

-

ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 4-(pentyloxy)-. [Link]

-

National Center for Biotechnology Information. Tetradecylphenol. [Link]

-

ResearchGate. 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 4-(pentyloxy)- Mass Spectrum. [Link]

-

Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. [Link]

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Tetradecyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Tetradecyloxy)phenol. As a key intermediate in the synthesis of various organic materials and potentially in drug development, a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical interpretation of the NMR data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.

Introduction: The Structural Significance of 4-(Tetradecyloxy)phenol

4-(Tetradecyloxy)phenol belongs to the class of long-chain alkyl-substituted phenols. Its structure is characterized by a phenolic hydroxyl group, a p-disubstituted benzene ring, and a long C14 alkyl ether chain. This combination of a hydrophilic head (the phenol group) and a long lipophilic tail (the tetradecyl chain) imparts amphiphilic properties to the molecule, making it a subject of interest in materials science, particularly in the synthesis of liquid crystals and polymers with specific mesomorphic properties. In the context of drug development, such structures can be pivotal in designing molecules with desired membrane permeability and protein binding characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. ¹H NMR provides detailed information about the proton environments, including their chemical shifts, multiplicities, and integrations, which helps in assigning the protons on the aromatic ring and the alkyl chain. Concurrently, ¹³C NMR offers insights into the carbon skeleton of the molecule, identifying each unique carbon atom, including quaternary carbons.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines the standard procedure for preparing and analyzing a sample of 4-(Tetradecyloxy)phenol.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for 4-(Tetradecyloxy)phenol due to its excellent ability to dissolve nonpolar and moderately polar organic compounds and its relatively clean spectral window.[1] The residual proton signal of CDCl₃ at approximately 7.26 ppm can serve as a secondary internal reference.[2]

-

Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the aromatic proton signals.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is typically used.

-

Spectral Width : A spectral width of -2 to 12 ppm is appropriate.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans are generally sufficient.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width : A spectral width of 0 to 200 ppm is standard for most organic molecules.[3]

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds, with a longer delay beneficial for observing quaternary carbons.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

The following diagram illustrates the general workflow for NMR analysis:

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis of 4-(Tetradecyloxy)phenol

The ¹H NMR spectrum of 4-(Tetradecyloxy)phenol is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain. The predicted chemical shifts are based on the analysis of similar structures such as 4-methoxyphenol and other 4-alkoxyphenols.[4]

The molecular structure with proton labeling is as follows:

Caption: Structure of 4-(Tetradecyloxy)phenol with proton labeling for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(Tetradecyloxy)phenol in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a, H-a' | ~6.80 | Doublet (d) | 2H | Aromatic protons ortho to the alkoxy group, shielded by its electron-donating effect. |

| H-b, H-b' | ~6.75 | Doublet (d) | 2H | Aromatic protons ortho to the hydroxyl group. |

| OH | ~4.5-5.5 | Singlet (s, broad) | 1H | Phenolic proton, chemical shift is concentration and temperature dependent.[5] |

| H-c | ~3.90 | Triplet (t) | 2H | Methylene protons directly attached to the ether oxygen, deshielded by the electronegative oxygen. |

| H-d | ~1.75 | Multiplet (m) | 2H | Methylene protons β to the ether oxygen. |

| H-e | ~1.2-1.5 | Multiplet (m, broad) | 22H | Methylene protons of the long alkyl chain, overlapping signals. |

| H-f | ~0.88 | Triplet (t) | 3H | Terminal methyl protons of the alkyl chain. |

Detailed Interpretation:

-

Aromatic Region (6.7-6.9 ppm) : The para-disubstituted benzene ring will give rise to an AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating alkoxy group (H-a) are expected to be slightly upfield compared to the protons ortho to the hydroxyl group (H-b).

-

Phenolic Proton (4.5-5.5 ppm) : The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[5] It typically appears as a broad singlet.

-

Alkyl Chain Protons (0.8-4.0 ppm) :

-

The methylene protons adjacent to the ether oxygen (H-c) are the most deshielded of the alkyl chain, appearing as a triplet around 3.90 ppm.

-

The terminal methyl group (H-f) will be a triplet at approximately 0.88 ppm.

-

The remaining methylene protons (H-d and H-e) will appear as a series of overlapping multiplets in the upfield region of the spectrum.

-

¹³C NMR Spectral Analysis of 4-(Tetradecyloxy)phenol

The proton-decoupled ¹³C NMR spectrum of 4-(Tetradecyloxy)phenol will show distinct signals for each unique carbon atom. Due to the symmetry of the aromatic ring, only four signals are expected for the six aromatic carbons.

The molecular structure with carbon labeling is as follows:

Caption: Structure of 4-(Tetradecyloxy)phenol with carbon labeling for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Tetradecyloxy)phenol in CDCl₃

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~154 | Aromatic carbon attached to the electron-donating alkoxy group, deshielded. |

| C-1 | ~150 | Aromatic carbon attached to the hydroxyl group. |

| C-3, C-5 | ~116 | Aromatic CH carbons ortho to the hydroxyl group. |

| C-2, C-6 | ~115 | Aromatic CH carbons ortho to the alkoxy group. |

| C-1' | ~68 | Methylene carbon attached to the ether oxygen. |

| C-2' | ~32 | Alkyl carbon β to the ether oxygen. |

| C-3' to C-12' | ~29-30 | Methylene carbons of the long alkyl chain, appearing as a cluster of signals. |

| C-13' | ~26 | Methylene carbon γ to the terminal methyl group. |

| C-14' | ~23 | Methylene carbon β to the terminal methyl group. |

| C-14' | ~14 | Terminal methyl carbon. |

Detailed Interpretation:

-

Aromatic Carbons (110-160 ppm) : The four signals for the aromatic carbons are well-separated. The carbons bearing the oxygen substituents (C-1 and C-4) are the most downfield. The chemical shifts of the protonated aromatic carbons (C-2, C-3, C-5, C-6) are influenced by the electron-donating nature of the substituents.[6]

-

Alkyl Chain Carbons (14-70 ppm) : The carbon attached to the ether oxygen (C-1') is the most deshielded of the alkyl chain carbons. The long chain of methylene carbons (C-3' to C-12') will typically show a dense cluster of peaks around 29-30 ppm. The terminal methyl carbon (C-14') will be the most upfield signal at approximately 14 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(Tetradecyloxy)phenol provide a wealth of structural information that is essential for its unambiguous identification. The predicted spectra, based on established chemical shift principles and data from analogous compounds, offer a reliable template for the analysis of this molecule. The distinct signals in both proton and carbon spectra for the aromatic ring, the phenolic hydroxyl group, and the long alkyl chain allow for a complete assignment of the molecule's structure. This guide serves as a valuable resource for scientists and researchers working with 4-(Tetradecyloxy)phenol and similar long-chain substituted aromatic compounds.

References

- (Author), (Year). Title of Book/Article. Publisher/Journal. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Muhammad, N., et al. (2016). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. 4-Phenylphenol(92-69-3) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-Methoxyphenol(150-76-5) 1H NMR [m.chemicalbook.com]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0155348) [np-mrd.org]

FT-IR spectroscopy of 4-(Tetradecyloxy)phenol for functional group analysis

An In-Depth Technical Guide to the Functional Group Analysis of 4-(Tetradecyloxy)phenol using FT-IR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of 4-(Tetradecyloxy)phenol using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishes a self-validating experimental protocol, and is grounded in authoritative references to ensure scientific integrity. The guide offers detailed spectral interpretation, a step-by-step methodology for sample preparation and analysis, and visual aids to facilitate understanding of both the molecular structure and the analytical workflow.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique predicated on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present.

For a molecule such as 4-(Tetradecyloxy)phenol, which combines a phenolic hydroxyl group, an aromatic ring, an ether linkage, and a long aliphatic chain, FT-IR spectroscopy is an exceptionally powerful tool for structural confirmation and purity assessment. Each of these structural components gives rise to characteristic absorption bands in the infrared spectrum.

The rationale for employing FT-IR in this context is its ability to provide rapid, non-destructive, and highly specific information. This is critical in research and pharmaceutical development, where verifying molecular identity and detecting impurities are paramount for subsequent studies and regulatory compliance.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-(Tetradecyloxy)phenol dictates its infrared spectrum. Understanding the constituent parts of the molecule allows us to predict the regions of the spectrum where key functional group absorptions will occur.

Caption: Molecular structure of 4-(Tetradecyloxy)phenol highlighting the key functional groups.

The primary vibrational modes expected are:

-

O-H Stretching (Phenolic): The hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, extensive intermolecular hydrogen bonding will cause this peak to be very broad and strong.

-

C-H Stretching (Aliphatic and Aromatic): The long tetradecyl chain will produce strong aliphatic C-H stretching absorptions, while the aromatic ring will show weaker C-H stretches at slightly higher wavenumbers.

-

C=C Stretching (Aromatic): The benzene ring will exhibit characteristic in-ring carbon-carbon double bond stretching vibrations.

-

C-O Stretching (Phenol and Ether): Two distinct C-O stretching vibrations are anticipated: one associated with the phenolic C-OH group and another from the aryl-alkyl ether linkage (Ar-O-CH₂).

-

CH₂/CH₃ Bending (Aliphatic): The long alkyl chain will also show characteristic bending (scissoring and rocking) vibrations.

In-Depth Spectral Analysis

The FT-IR spectrum of 4-(Tetradecyloxy)phenol can be systematically interpreted by examining specific regions. The following table summarizes the expected absorption bands, their characteristic appearances, and the underlying molecular vibrations.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Appearance | Rationale & Causality |

| 3550 - 3200 | Phenolic O-H Stretch | Strong, Very Broad | Extensive intermolecular hydrogen bonding in the solid state causes a wide distribution of bond energies, resulting in a broad absorption envelope.[1][2][3][4] The strength of the hydrogen bond directly influences the degree of broadening and the shift to lower wavenumbers.[5] |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium, Sharp | The sp² hybridized C-H bonds of the aromatic ring vibrate at a higher frequency than sp³ C-H bonds.[2][6][7] |

| 2950 - 2850 | Aliphatic C-H Stretch (CH₂, CH₃) | Strong, Sharp | The symmetric and asymmetric stretching vibrations of the numerous methylene (CH₂) and terminal methyl (CH₃) groups in the tetradecyl chain result in intense absorptions in this region.[4][8] |

| 1600 - 1440 | Aromatic C=C In-Ring Stretch | Medium, Sharp (often multiple peaks) | The conjugated system of the benzene ring gives rise to characteristic skeletal vibrations.[2][3][6] These peaks confirm the presence of the aromatic core. |

| ~1470 | Aliphatic CH₂ Bending (Scissoring) | Medium, Sharp | This absorption is characteristic of the scissoring motion of the methylene groups in the alkyl chain.[8] |

| ~1375 | Aliphatic CH₃ Bending (Symmetric) | Weak to Medium, Sharp | This peak corresponds to the symmetric "umbrella" bending mode of the terminal methyl group on the tetradecyl chain. |

| ~1240 | Aryl-O Stretch (Ether) | Strong, Sharp | This strong absorption is due to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage.[5] The coupling with the aromatic ring vibration makes this a prominent feature. |

| 1220 - 1140 | Phenolic C-O Stretch | Strong, Sharp | The stretching vibration of the C-O bond of the phenol is distinct from that of aliphatic alcohols and is found in this region.[2] |

| ~830 | Aromatic C-H Out-of-Plane Bend | Strong, Sharp | For a 1,4-disubstituted (para) benzene ring, a strong out-of-plane C-H bending vibration is expected in this region, providing valuable information about the substitution pattern. |

| ~720 | CH₂ Rocking (Long Chain) | Weak to Medium | A characteristic rocking vibration for alkyl chains with four or more contiguous methylene units may be observed.[6][9] |

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure the acquisition of a high-quality, reproducible FT-IR spectrum of 4-(Tetradecyloxy)phenol, which is a waxy solid at room temperature.

Principle of the Method

Due to the solid nature of the sample, the thin solid film method is recommended for its simplicity and the elimination of interfering signals from mulling agents (like Nujol) or matrix materials (like KBr) that can absorb moisture.[10][11] This method involves dissolving the sample in a volatile solvent, casting it onto an infrared-transparent salt plate, and allowing the solvent to evaporate, leaving a thin film of the analyte.

Materials and Instrumentation

-

Sample: 4-(Tetradecyloxy)phenol (5-10 mg)

-

Solvent: Dichloromethane or Diethyl Ether (spectroscopic grade, highly volatile)

-

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer

-

Apparatus: NaCl or KBr salt plates (ensure they are clean and dry), pipette or dropper, beaker or vial, desiccator for salt plate storage.

Step-by-Step Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Collect a background spectrum of the empty sample compartment. This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals. The background scan serves as the reference (I₀).

-

-

Sample Preparation (Thin Solid Film Method):

-

In a small beaker or vial, dissolve approximately 5-10 mg of 4-(Tetradecyloxy)phenol in a few drops of a volatile solvent like dichloromethane.[10]

-

Retrieve a clean, dry NaCl or KBr salt plate from a desiccator. Handle the plate only by its edges to avoid contamination from fingerprints.

-

Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[10][11]

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.[10] If the film appears too sparse, another drop of the solution can be added and evaporated.

-

-

Data Acquisition:

-

Carefully place the salt plate with the sample film into the sample holder within the FT-IR instrument's sample compartment.

-

Initiate the sample scan. The instrument will pass the IR beam through the sample, and the detector will measure the transmitted radiation (I). The instrument's software will then generate the absorbance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Validation:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Self-Validation Check: Examine the baseline of the spectrum. It should be relatively flat and close to zero absorbance outside of the absorption bands. Check the high-wavenumber region (around 4000 cm⁻¹) for a flat baseline.

-

Verify that the strongest peak (likely the C-H or C-O stretches) is not "flat-topped," which would indicate detector saturation and a sample film that is too thick. If saturation occurs, the sample must be remade with a more dilute solution.

-

Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Mass spectrometry fragmentation pattern of 4-(Tetradecyloxy)phenol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Tetradecyloxy)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(tetradecyloxy)phenol, a molecule characterized by a long alkyl ether chain attached to a phenolic ring. Understanding its fragmentation pattern is critical for unambiguous identification and quantification in complex matrices, a common challenge in fields ranging from materials science to environmental analysis and drug development. This document delineates the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. We will explore the underlying chemical principles governing bond cleavages, rearrangements, and ion formation, offering field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and professionals who rely on mass spectrometry for detailed molecular characterization.

Introduction: The Structural Significance of 4-(Tetradecyloxy)phenol

4-(Tetradecyloxy)phenol (C₂₀H₃₄O₂) is an aromatic ether with a C-14 alkyl chain. This bifunctional structure—a hydrophilic phenol group and a lipophilic tetradecyl tail—imparts surfactant-like properties, making it and similar long-chain alkoxy phenols relevant as antioxidants, polymer additives, and intermediates in organic synthesis. The stability of the aromatic ring, the reactivity of the phenolic hydroxyl group, and the fragmentation-prone nature of the long alkyl chain create a unique and informative mass spectrum. Accurate structural elucidation via mass spectrometry requires a nuanced understanding of how these distinct chemical moieties behave in the gas phase following ionization.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (70 eV) imparts significant internal energy into the analyte, inducing extensive and reproducible fragmentation. This "fingerprint" spectrum is invaluable for library matching and structural confirmation. For aromatic ethers, the molecular ion peak is typically prominent due to the stability of the benzene ring.[1]

Key Fragmentation Pathways under EI

The fragmentation of 4-(tetradecyloxy)phenol is dominated by competing reactions involving the ether linkage, the alkyl chain, and the aromatic system.

-

Benzylic Cleavage & Hydrogen Rearrangement (McLafferty-type Rearrangement): The most characteristic fragmentation for long-chain alkyl aryl ethers involves a rearrangement process. A hydrogen atom from the γ-position (or further along the chain) is transferred to the oxygen atom or the aromatic ring, followed by the cleavage of the C-O bond and elimination of a neutral alkene. This results in the formation of a radical cation of hydroquinone (or a related isomer). This ion is highly stable and often represents the base peak in the spectrum.[1]

-

[M]+• → [C₆H₆O₂]+• + C₁₄H₂₈

-

m/z 110

-

-

Alpha (α)-Cleavage: Cleavage of the bond between the ether oxygen and the first carbon of the alkyl chain is a common pathway for ethers.[2][3] This results in a stable phenoxy cation.

-

[M]+• → [C₆H₅O]+ + •C₁₄H₂₉

-

m/z 93

-

-

Cleavage of the ArO-C Bond: The bond between the aromatic ring and the ether oxygen can also cleave, leading to the formation of a phenol radical cation, particularly through hydrogen migration.[1]

-

[M]+• → [C₆H₅OH]+• + C₁₄H₂₈

-

m/z 94

-

-

Alkyl Chain Fragmentation: The long tetradecyl chain undergoes fragmentation characteristic of alkanes, producing a series of carbocations separated by 14 Da (CH₂).[2] This results in a cluster of peaks at lower m/z values (e.g., 43, 57, 71, 85...).

Visualizing EI Fragmentation

Caption: Proposed EI fragmentation pathway for 4-(Tetradecyloxy)phenol.

Summary of EI Fragments

| m/z Ratio | Proposed Structure/Formula | Fragmentation Pathway | Significance |

| 306 | [C₂₀H₃₄O₂]+• | Molecular Ion | Confirms molecular weight. |

| 110 | [C₆H₆O₂]+• | McLafferty-type Rearrangement | Often the base peak. |

| 94 | [C₆H₅OH]+• | ArO-C Cleavage + H• transfer | Indicates the phenol moiety. |

| 93 | [C₆H₅O]+ | α-Cleavage (C-O bond) | Indicates the phenoxy moiety. |

| 43, 57, 71... | [CₙH₂ₙ₊₁]+ | Alkyl Chain Fragmentation | Characteristic of the long alkyl chain. |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules.[4] It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Ion Formation in ESI

-

Negative Ion Mode ([M-H]⁻): The acidic phenolic proton is readily lost, making negative ion mode highly sensitive for this compound. The primary ion observed will be at m/z 305.25 .

-

Positive Ion Mode ([M+H]⁺, [M+Na]⁺): While less efficient due to the acidic proton, adducts can be formed, especially with alkali metals present as contaminants. Common adducts would be the protonated molecule [M+H]⁺ at m/z 307.27 or the sodium adduct [M+Na]⁺ at m/z 329.25 . The use of additives like ammonium or lithium can produce different adducts and fragmentation patterns.[5]

Key Fragmentation Pathways in ESI-MS/MS (Negative Ion Mode)

Fragmenting the deprotonated molecule [M-H]⁻ provides clear structural data.

-

Ether Bond Cleavage: The most facile fragmentation involves the cleavage of the ether bond, leading to the formation of the stable phenoxide anion. This is often the most intense fragment ion.

-

[M-H]⁻ → [C₆H₅O₂]⁻ + C₁₄H₂₈

-

m/z 109

-

-

Charge-Remote Fragmentation: Fragmentation can also be initiated along the alkyl chain, though this is typically less favorable than the ether cleavage.

Visualizing ESI-MS/MS Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of [M-H]⁻ for 4-(Tetradecyloxy)phenol.

Summary of ESI-MS/MS Fragments (Negative Ion Mode)

| Precursor m/z | Product m/z | Proposed Structure/Formula | Fragmentation Pathway | Significance |

| 305.25 | 109.03 | [C₆H₄O₂]⁻ | Ether Bond Cleavage | Confirms the 4-hydroxyphenoxy backbone. |

| 305.25 | Various | [CₙH₂ₙ₋₁]⁻ type ions | Charge-remote fragmentation | Minor fragments indicating the alkyl chain. |

Experimental Protocols

To ensure reproducible and accurate data, the following protocols are recommended. These methodologies are designed as self-validating systems, where instrument performance is confirmed with standards before sample analysis.

Protocol 1: GC-MS for EI Analysis

-

Rationale: Gas chromatography provides excellent separation for the relatively volatile 4-(tetradecyloxy)phenol, and coupling to a mass spectrometer with an EI source provides the classic, library-searchable fragmentation pattern.

-

Methodology:

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of high-purity hexane or dichloromethane.

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless injector at 280°C. Inject 1 µL with a 20:1 split ratio.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: Hold at 300°C for 10 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Parameters: Source temperature at 230°C, Quadrupole temperature at 150°C.

-

Data Acquisition: Scan mode from m/z 40 to 450.

-

Protocol 2: LC-MS/MS for ESI Analysis

-

Rationale: Liquid chromatography is suitable for less volatile compounds and connects seamlessly to ESI, which provides molecular weight information and controlled fragmentation via MS/MS, ideal for quantification and confirmation in complex mixtures.

-

Methodology:

-

Sample Preparation: Dissolve 1 mg of the sample in 10 mL of methanol (to make 100 µg/mL). Further dilute to 1 µg/mL using a 50:50 mixture of Mobile Phase A and B.

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

-

Gradient Elution:

-

Start at 70% B.

-

Ramp to 100% B over 5 minutes.

-

Hold at 100% B for 2 minutes.

-

Return to 70% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), negative ion mode.

-

MS Parameters: IonSpray Voltage: -4500 V; Temperature: 500°C; Curtain Gas: 35 psi.

-

Data Acquisition:

-

Full Scan (Q1): Scan from m/z 100 to 350 to identify the [M-H]⁻ precursor at m/z 305.3.

-

Product Ion Scan (MS/MS): Select m/z 305.3 as the precursor ion. Apply collision energy (e.g., -25 eV) and scan Q3 to observe fragment ions like m/z 109.0.

-

-

Conclusion

The mass spectrometric fragmentation of 4-(tetradecyloxy)phenol is a predictable process governed by the fundamental principles of ion chemistry. Under EI, the molecule fragments extensively, with a characteristic McLafferty-type rearrangement producing a base peak at m/z 110. Under the gentler conditions of ESI, the molecule is observed primarily as the deprotonated species [M-H]⁻, which upon CID, cleanly fragments at the ether linkage to yield a stable phenoxide ion at m/z 109. By leveraging both hard and soft ionization techniques and applying the robust experimental protocols outlined herein, researchers can confidently identify, characterize, and quantify this compound with a high degree of scientific integrity.

References

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

-

Yuan, T., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Chinese Medicine, 14(1). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

KoreaScience. (n.d.). Effect of Cation Complexation of Hindered Phenol Antioxidants on their Fragmentation in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(pentyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2007). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Retrieved from [Link]

-

Wiley Online Library. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. GCMS Section 6.13 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Effect of Cation Complexation of Hindered Phenol Antioxidants on their Fragmentation in Electrospray Ionization Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Physical properties of 4-(Tetradecyloxy)phenol: melting point, boiling point, solubility

An In-depth Technical Guide to the Physical Properties of 4-(Tetradecyloxy)phenol

Introduction: The Significance of 4-(Tetradecyloxy)phenol in Modern Research

4-(Tetradecyloxy)phenol belongs to the 4-alkoxyphenol family, a class of organic compounds characterized by a phenol ring substituted with an alkoxy group at the para position. The structure of 4-(Tetradecyloxy)phenol, featuring a hydrophilic phenolic head and a significantly long, lipophilic 14-carbon alkyl chain, imparts amphiphilic properties that are of considerable interest in materials science and drug development. Phenolic compounds, in general, are pivotal in pharmaceutical research due to their broad spectrum of biological activities, including antioxidant and anti-inflammatory effects. The precise physical properties of a molecule like 4-(Tetradecyloxy)phenol—specifically its melting point, boiling point, and solubility—are critical determinants of its behavior in both biological and chemical systems. These parameters govern its formulation, bioavailability, and interaction with cell membranes, making their accurate determination a foundational step in preclinical research and development.

This guide provides a comprehensive overview of the key physical properties of 4-(Tetradecyloxy)phenol. While experimental data for this specific long-chain phenol derivative is not extensively documented in publicly available literature, this paper will establish a scientifically grounded framework for its characterization. This is achieved by presenting data from homologous compounds, discussing expected physicochemical trends, and providing detailed, field-proven experimental protocols for the precise determination of these properties.

Melting Point: Characterizing the Solid-to-Liquid Phase Transition

The melting point is a fundamental thermodynamic property that provides insights into the purity of a crystalline solid and the strength of its intermolecular forces. For 4-(Tetradecyloxy)phenol, the combination of hydrogen bonding from the hydroxyl group and significant van der Waals forces from the long tetradecyl chain is expected to result in a well-defined melting point.

Expected Melting Point and Homologous Trends